The Molecular Dynamics of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic Acid: In Vitro Mechanisms of Action and Therapeutic Potential
The Molecular Dynamics of 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic Acid: In Vitro Mechanisms of Action and Therapeutic Potential
Executive Summary & Chemical Foundation
5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid (DPTCA) —often referred to as benzylidenepenicillamine—is a highly versatile heterocyclic scaffold in modern drug discovery. Synthesized via the stereoselective condensation of D-penicillamine and benzaldehyde, the compound crystallizes predominantly in the 2S,4S or 2R,4S diastereomeric configurations[1][2].
The structural architecture of DPTCA is unique: the 5,5-dimethyl groups provide significant steric hindrance that stabilizes the thiazolidine ring against premature hydrolytic cleavage, while the 2-phenyl substitution offers a highly modifiable site for electrophilic aromatic substitution or cross-coupling. Furthermore, the thiazolidine-4-carboxylic acid core acts as an unnatural amino acid analog of L-proline (thioproline derivative)[3]. This structural mimicry, combined with the electron-rich sulfur atom, forms the basis of its two primary in vitro mechanisms of action: targeted BCL2-mediated apoptosis in oncology models and direct ROS (Reactive Oxygen Species) scavenging in oxidative stress models.
Core Mechanisms of Action In Vitro
Apoptosis Induction via BCL2 Antagonism
In human cancer cell lines, DPTCA and its amide derivatives act as potent pro-apoptotic agents by directly targeting the BCL2 protein family. BCL2 is an anti-apoptotic protein frequently overexpressed in malignancies (e.g., prostate and hepatocellular carcinomas), where it sequesters pro-apoptotic proteins like Bax[4].
In vitro molecular docking and cellular assays demonstrate that the carboxylic acid (or its amide derivatives, such as those synthesized with isoniazid) binds to the BH3 domain of the BCL2 receptor[4]. This competitive binding displaces Bax, leading to mitochondrial membrane depolarization. The subsequent release of cytochrome c into the cytosol triggers apoptosome assembly and the activation of the caspase-9/caspase-3 cascade, committing the cell to programmed death[5][6].
PI3K/AKT Pathway Modulation and Cell Cycle Arrest
Beyond direct mitochondrial disruption, 2-arylthiazolidine-4-carboxylic acid derivatives exert upstream regulatory control. Mechanistic studies in PC-3 (prostate) and DLD-1 (colorectal) cancer cells reveal that these compounds inhibit the PI3K/AKT signaling pathway[5]. By downregulating AKT phosphorylation, DPTCA derivatives upregulate the cyclin-dependent kinase inhibitor p21. This directly reduces the expression of CDK2 and Cyclin E, effectively arresting the cell cycle in the G0/G1 phase and preventing malignant proliferation[5].
Antioxidant Dynamics and ROS Scavenging
DPTCA also exhibits profound antioxidant properties. The mechanism is driven by the electron density of the thiazolidine scaffold and the proton-donating capacity of the substituted phenyl ring[7][8]. In highly oxidative in vitro environments, the sulfur atom and associated hydroxylated phenyl derivatives neutralize free radicals. Furthermore, as an L-proline analog, DPTCA mimics proline's ability to act as an intracellular ROS scavenger, which has been shown to revert mutationally activated Ras phenotypes and suppress stress-induced apoptosis in specific pathogenic models[9][10].
Quantitative Data Summary
The following table synthesizes the in vitro efficacy of DPTCA derivatives across various human cancer cell lines, correlating empirical cytotoxicity (IC50) with in silico binding affinities.
| Compound / Derivative | Target Cell Line | Assay Type | IC50 (µg/mL) | Docking Score (Kcal/mol) | Primary Mechanism |
| DPTCA-Isoniazid Amide (A8) | PC3 (Prostate) | MTT | 46.67 ± 0.9 | -7.6 (BCL2 target) | BCL2 Inhibition / Caspase-9[4] |
| DPTCA-Isoniazid Amide (A8) | HepG2 (Liver) | MTT | 57.14 ± 0.88 | -7.6 (BCL2 target) | BCL2 Inhibition / Caspase-9[4] |
| BisThiazolidine Amide | MCF7 (Breast) | Cell Viability | 38.27 – 80.97 | -8.1 (Estrogen Rec.) | Cytotoxicity / Antioxidant[11] |
| 4-bromothienyl ATCAA (2e) | PC-3 (Prostate) | Flow Cytometry | Highly Selective | N/A | PI3K/AKT Inhibition; G0/G1 Arrest[5] |
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality to provide actionable insights for application scientists.
Protocol A: In Vitro Cytotoxicity & Apoptosis Assessment (MTT & Caspase-9 Cascade)
Causality Check: We utilize the MTT assay because the reduction of tetrazolium salts to formazan relies exclusively on NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, quantifiable metric of mitochondrial viability—a critical parameter since DPTCA derivatives target the mitochondrial apoptosis pathway via BCL2.
-
Cell Culturing & Seeding: Seed PC3 or HepG2 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cellular adhesion.
-
Compound Administration: Dissolve the DPTCA derivative in DMSO (final DMSO concentration <0.1% to prevent solvent-induced cytotoxicity). Treat cells with a concentration gradient (e.g., 10, 25, 50, 100 µg/mL) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells will metabolize MTT into insoluble purple formazan crystals.
-
Solubilization & Readout: Remove the media and add 150 µL of DMSO to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
-
Caspase-9 Validation: For cells treated at the IC50 concentration, lyse the cells using RIPA buffer. Quantify Caspase-9 activation using a fluorometric assay kit (LEHD-AFC substrate). Cleavage of the substrate by active Caspase-9 emits fluorescence at 505 nm, confirming the BCL2-mediated apoptotic pathway[6].
Protocol B: DPPH Free Radical Scavenging Assay
Causality Check: The DPPH assay is selected as a self-validating system because the stable organic nitrogen radical exhibits a strong UV-Vis absorption at 517 nm. Upon proton donation from the DPTCA core or its substituted phenyl groups, the radical is reduced, causing a stoichiometric colorimetric shift from purple to yellow, directly quantifying the compound's ROS-scavenging kinetics.
-
Reagent Preparation: Prepare a 0.1 mM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in absolute ethanol. Keep protected from light.
-
Reaction Mixture: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of DPTCA at various concentrations (10–100 µg/mL). Use Ascorbic Acid as a positive control.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. Rationale: The 30-minute window allows the proton-coupled electron transfer (PCET) from the thiazolidine to the DPPH radical to reach thermodynamic equilibrium[8].
-
Spectrophotometric Analysis: Measure the absorbance at 517 nm. Calculate the scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100
Pathway Visualizations
The following diagrams map the dual in vitro mechanisms of DPTCA, illustrating both its targeted apoptotic induction and its cell cycle regulatory dynamics.
Fig 1: Mechanism of DPTCA-induced apoptosis via BCL2 antagonism and Caspase-9 activation.
Fig 2: Dual modulation of PI3K/AKT-mediated cell cycle arrest and ROS scavenging by DPTCA.
References
-
Bell, R.A., et al. "The reaction of D-penicillamine and benzaldehyde yielded 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid." ResearchGate. Available at:[Link]
-
Majed, A.A., & AL-Duhaidahawi, D. (2023). "Synthesis, molecular docking of new amide thiazolidine derived from isoniazid and studying their biological activity against cancer cells." Journal of Biomolecular Structure and Dynamics, 42(24), 13485-13496. Available at:[Link]
-
Onen-Bayram, F.E., et al. (2012). "A novel thiazolidine compound induces caspase-9 dependent apoptosis in cancer cells." Bioorganic & Medicinal Chemistry, 20(17), 5094-5102. Available at:[Link]
-
Chen, Y., et al. (2021). "Novel thiazolidine derivatives as potent selective pro-apoptotic agents." European Journal of Medicinal Chemistry. Available at:[Link]
-
Chen, C., & Dickman, M.B. (2005). "Proline suppresses apoptosis in the fungal pathogen Colletotrichum trifolii." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
-
AL-Duhaidahawi, D., et al. (2024). "Anti-Cancer Activity, DFT and molecular docking study of new BisThiazolidine amide." Results in Chemistry, 12(5):101835. Available at:[Link]
-
Muhammad, M.O. (2021). "Preparation and diagnosis of some new thiazolidine derivatives and study of their effectiveness against bacteria and as antioxidants." University of Basrah. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity - ProQuest [proquest.com]
- 3. annalsofrscb.ro [annalsofrscb.ro]
- 4. Synthesis, molecular docking of new amide thiazolidine derived from isoniazid and studying their biological activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel thiazolidine derivatives as potent selective pro-apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. annalsofrscb.ro [annalsofrscb.ro]
- 8. Basra University discusses a doctoral thesis on (preparation and diagnosis of some new thiazolidine derivatives and study of their effectiveness against bacteria and as antioxidants) | University of Basrah [en.uobasrah.edu.iq]
- 9. pnas.org [pnas.org]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. researchgate.net [researchgate.net]
